molecular formula C24H25N3O2 B11410421 N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide

N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide

Cat. No.: B11410421
M. Wt: 387.5 g/mol
InChI Key: HIUNNCSLQZBNPR-UHFFFAOYSA-N
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Description

N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide is a complex organic compound that features a benzimidazole core, a furan ring, and an isopropylbenzyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved will depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide is unique due to its combination of a benzimidazole core, a furan ring, and an isopropylbenzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-17(2)19-11-9-18(10-12-19)16-27-21-7-4-3-6-20(21)26-23(27)13-14-25-24(28)22-8-5-15-29-22/h3-12,15,17H,13-14,16H2,1-2H3,(H,25,28)

InChI Key

HIUNNCSLQZBNPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

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